N-2-Butyl-N'-propyl ethylenediamine

Nitric Oxide Synthase Enzyme Inhibition Inflammation

N-2-Butyl-N'-propyl ethylenediamine (CAS 886500-34-1) is an asymmetric, acyclic ethylenediamine derivative characterized by secondary amine nitrogens bearing distinct alkyl substituents (sec-butyl and n-propyl). Its molecular formula is C9H22N2, with a molecular weight of approximately 158.28 g/mol.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
Cat. No. B13401313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Butyl-N'-propyl ethylenediamine
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCNCCNC(C)CC
InChIInChI=1S/C9H22N2/c1-4-6-10-7-8-11-9(3)5-2/h9-11H,4-8H2,1-3H3
InChIKeyPJMXVYCSLAWYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-Butyl-N'-propyl ethylenediamine (CAS 886500-34-1): Procurement and Differentiation Guide


N-2-Butyl-N'-propyl ethylenediamine (CAS 886500-34-1) is an asymmetric, acyclic ethylenediamine derivative characterized by secondary amine nitrogens bearing distinct alkyl substituents (sec-butyl and n-propyl) . Its molecular formula is C9H22N2, with a molecular weight of approximately 158.28 g/mol . Unlike the unsubstituted parent ethylenediamine or symmetrical analogs, this compound offers a unique combination of steric bulk and lipophilicity that can be leveraged as a specialized bidentate ligand or a modular building block in organic synthesis . The compound is commercially available from specialty chemical suppliers, typically at purities of 98% or higher .

Asymmetric diamine ligand scaffold for transition-metal coordination studies
Moderate iNOS inhibitor with defined isoform selectivity profile
Sterically differentiated sec-butyl and n-propyl substituents

Why N-2-Butyl-N'-propyl ethylenediamine Cannot Be Interchanged with Other Ethylenediamine Analogs


Generic substitution with symmetrical N,N'-dialkyl ethylenediamines or with the unsubstituted parent compound is not scientifically justifiable due to the compound's asymmetric architecture. N-2-Butyl-N'-propyl ethylenediamine features two distinct substituents: a branched sec-butyl group and a linear n-propyl group [1]. This asymmetry introduces a specific steric and electronic environment around each nitrogen atom, which directly influences ligand field strength, metal coordination geometry, and the lipophilic character of any resulting complex or conjugate [2]. Empirical evidence demonstrates that subtle changes in N-alkyl chain length and branching significantly alter the biological activity of metal complexes derived from these ligands [3]. Therefore, substituting this compound with a more common symmetric analog (e.g., N,N'-diethyl ethylenediamine) will lead to a different coordination chemistry profile and potentially divergent biological or catalytic outcomes, undermining reproducibility and performance in specialized applications.

Symmetric analog mismatch
Symmetric N,N'-dialkyl ethylenediamines lack the asymmetric steric environment, altering coordination geometry.
Alkyl chain sensitivity
Subtle changes in N-alkyl chain length or branching can shift metal-complex biological activity profiles.
tert-Butyl analog steric difference
Identical molecular weight but tert-butyl group creates distinct steric profile compared to sec-butyl.

Quantitative Differentiation of N-2-Butyl-N'-propyl ethylenediamine: A Comparative Evidence Assessment


NOS Isoform Selectivity Profile of N-2-Butyl-N'-propyl ethylenediamine

The compound demonstrates a quantifiable selectivity profile against human nitric oxide synthase (NOS) isoforms. It exhibits an EC50 of 290 nM for inducible NOS (iNOS), which is >23-fold more potent than its activity against neuronal NOS (nNOS) (EC50 = 6,800 nM) and >344-fold more potent than its activity against endothelial NOS (eNOS) (EC50 > 100,000 nM) [1]. This level of selectivity is a specific, measurable characteristic that differentiates it from closely related analogs which may exhibit different isoform preferences.

iNOS Selectivity
Class-level
iNOS EC50 290 nM nNOS EC50 6,800 nM eNOS EC50 >100,000 nM
Supports iNOS-selective inhibitor research context
~32-fold less potent iNOS inhibitor than tert-butyl analog
Nitric Oxide Synthase Enzyme Inhibition Inflammation

Electrochemical Oxidation Potential as a Function of Substituent Bulk

In a study of structurally related ethylenediamine-derived dialkyl esters, the compound with an n-butyl substituent exhibited an oxidative peak potential (Ep,a) in a more negative range compared to its methyl analog. Specifically, the n-butyl derivative was easier to oxidize than the methyl derivative, which showed a well-defined reversible electron transfer. This indicates that the bulkier n-butyl group lowers the oxidation potential [1].

Redox Potential
Class-level
Bulkier alkyl group lowers oxidation potential vs methyl analog
Ligand oxidation easier than less bulky analogs
Qualitative trend from cyclic voltammetry
Electrochemistry Antitumor Ligand Design

Impact of N-Alkyl Chain Variation on Metal Complex Cytotoxicity

A study comparing palladium(II) complexes with O,O'-dialkyl esters of ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid demonstrated that the alkyl chain length (ethyl, n-propyl, n-butyl, n-pentyl) significantly influences in vitro antitumoral activity against chronic lymphocytic leukemia (CLL) cells [1]. While this is a more complex ligand system, it illustrates the principle that the alkyl substituent on the ethylenediamine backbone is a critical determinant of biological activity. The n-propyl complex (compound 2) was found to be 13.6 times more active than cisplatin against CLL cells [1].

Cytotoxicity Trend
Class-level
n-Propyl analog: 13.6× more active than cisplatin vs CLL cells
Alkyl substituent influences metal-complex cytotoxicity profile
Data from structurally related Pd(II) complexes; not direct measurement
Anticancer Palladium Complexes Structure-Activity Relationship

Physical Property and Synthetic Utility Differentiation

N-2-Butyl-N'-propyl ethylenediamine, with a molecular formula of C9H22N2 and molecular weight of 158.29 g/mol, offers distinct physical properties compared to its analogs. For example, the tert-butyl analog (N-tert-Butyl-N'-propyl ethylenediamine, CAS 886500-79-4) has an identical molecular weight but a different steric profile due to the tert-butyl group [1]. The compound's purity is typically specified at 98.0% .

Compound Identity
Specification review
MW 158.29 g/mol; Purity 98.0%
Differentiates from tert-butyl analog despite identical molecular weight
Steric profile differs (sec-butyl vs tert-butyl)
Organic Synthesis Building Block Ligand

Optimal Research and Industrial Application Scenarios for N-2-Butyl-N'-propyl ethylenediamine


Synthesis of Asymmetric Ligands for Transition Metal Catalysis

The compound's primary utility lies in its function as a bidentate, asymmetric ligand. Its distinct sec-butyl and n-propyl substituents create a chiral environment around the nitrogen atoms, which can be exploited in the synthesis of transition metal complexes (e.g., with Pd, Pt, Ru) for asymmetric catalysis. The specific steric bulk can influence enantioselectivity and reaction rates in ways that symmetrical ligands cannot .

Development of Metal-Based Anticancer Complexes

Based on structure-activity relationship (SAR) studies with related ligands, N-2-Butyl-N'-propyl ethylenediamine is a candidate for preparing novel Pt(II), Pt(IV), or Pd(II) complexes with potential antitumor activity. The specific alkyl chain combination (sec-butyl and n-propyl) is predicted to yield a unique cytotoxicity profile against cancer cell lines, as demonstrated by the 13.6-fold increase in activity over cisplatin seen with a related n-propyl derivative [1][2].

Building Block for Selective Nitric Oxide Synthase (NOS) Inhibitors

The compound's inherent, though moderate, inhibitory activity against iNOS (EC50 = 290 nM) and its >344-fold selectivity over eNOS provide a starting point for medicinal chemistry optimization. Researchers can use this scaffold to develop more potent and selective iNOS inhibitors for potential therapeutic applications in inflammation [3].

Component in Electrochemical Studies of Amine-Based Ligands

The electrochemical behavior of this compound, inferred from class studies, suggests it is easier to oxidize than less bulky analogs [4]. This property makes it a valuable subject for fundamental electrochemical research, particularly in studies linking redox potential to biological activity or in the design of redox-active catalysts.

Application
Selection Property
Validation Focus
Asymmetric transition-metal catalysis
Ligand steric & electronic asymmetry
Enantioselectivity and catalytic performance
Metal-complex cytotoxicity screening
Alkyl-chain-dependent cytotoxicity profile
Comparative cytotoxicity assay panel across cell lines
iNOS-selective inhibitor research
iNOS/eNOS/nNOS isoform selectivity profile
Enzyme inhibition assay context
Electrochemical ligand redox studies
Oxidation potential and substituent effect
Cyclic voltammetry under controlled conditions

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